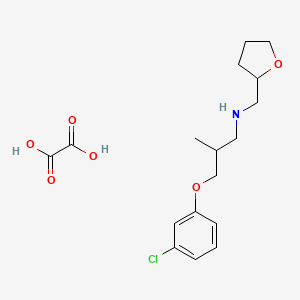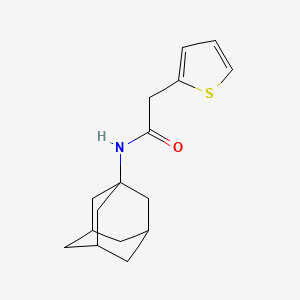![molecular formula C17H18BrNO3 B4004298 N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4004298.png)
N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide
Descripción general
Descripción
N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C17H18BrNO3 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.04701 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide and its derivatives have been synthesized and assessed for various pharmacological properties. One study details the Leuckart synthesis of novel acetamide derivatives, including N-[1-(4-bromophenyl)ethyl]-2-phenoxyacetamide and N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide. These compounds exhibit potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, comparable with standard drugs. The presence of bromo, tert-butyl, and nitro groups in these compounds enhances their activity (Rani, Pal, Hegde, & Hashim, 2016).
Role in Natural Synthesis of Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs. A study explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst, highlighting its significance in medicinal chemistry (Magadum & Yadav, 2018).
Antioxidant Potential
Nitrogen-containing bromophenols, including compounds structurally related to this compound, have been isolated from marine red algae. These compounds demonstrate potent scavenging activity against radicals, indicating potential applications as natural antioxidants in food or pharmaceutical industries (Li, Xiao‐Ming Li, Gloer, & Wang, 2012).
Development of Therapeutic Agents
Another study synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, evaluating their anticancer, anti-inflammatory, and analgesic activities. The research suggests that these compounds, especially those with halogen substituents, show promise as potential therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Inhibitory Activity and Antidiabetic Potential
Synthesized derivatives of 2-(4-methoxyphenyl)ethyl acetamide have been evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showing promise as potential antidiabetic agents. These findings were supported by docking studies and in vivo screening for antidiabetic activity (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Metabolic Study in Herbicides
A metabolic study on chloroacetamide herbicides, related to this compound, was conducted to understand their processing in human and rat liver microsomes. This study provided insights into the metabolic pathways and potential toxicological impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystal Structure and Molecular Docking
Studies on the crystal structure and molecular docking of this compound derivatives have contributed to understanding their potential as anticancer drugs. These studies include the synthesis and characterization of specific acetamide derivatives and their interaction with biological targets (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-12(13-3-5-14(18)6-4-13)19-17(20)11-22-16-9-7-15(21-2)8-10-16/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHSBSBQATVUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)COC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-N-[2-(1-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4004229.png)
![1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004245.png)


![3-(2-methylindol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]propanamide](/img/structure/B4004257.png)

![1-[2-(2-Chloro-5-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4004267.png)

![4-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4004307.png)
![[4-(4-Morpholin-4-ylbutoxy)phenyl]-phenylmethanone;oxalic acid](/img/structure/B4004314.png)
![N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4004322.png)
![1-[3-(2-Methoxy-6-prop-2-enylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004335.png)
![N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide](/img/structure/B4004342.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B4004348.png)
